2-(2-p-Tolyl-thiazol-4-yl)-ethanol

Synthetic intermediate Functional group interconversion Medicinal chemistry

This thiazole research intermediate features a p-tolyl group at the 2-position and a reactive primary alcohol at the 4-position, enabling direct functionalization into esters, ethers, or amides without de novo ring synthesis. With reported purity ≥95% and molecular weight 219.30 g/mol, it is ideal for medicinal chemistry groups exploring 4-position substituent effects on kinase selectivity, biocatalytic kinetic resolution, or analytical method development. Note: biological activity data for the parent compound are not yet published; experimental validation is required.

Molecular Formula C12H13NOS
Molecular Weight 219.30 g/mol
Cat. No. B8701096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-p-Tolyl-thiazol-4-yl)-ethanol
Molecular FormulaC12H13NOS
Molecular Weight219.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=CS2)CCO
InChIInChI=1S/C12H13NOS/c1-9-2-4-10(5-3-9)12-13-11(6-7-14)8-15-12/h2-5,8,14H,6-7H2,1H3
InChIKeyWJDRXOHPJHESMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-p-Tolyl-thiazol-4-yl)-ethanol: A 4-Ethanol-Functionalized Thiazole Scaffold for Medicinal Chemistry and Intermediate Procurement


2-(2-p-Tolyl-thiazol-4-yl)-ethanol (CAS: 668478-30-6; MF: C12H13NOS; MW: 219.30 g/mol) is a thiazole derivative featuring a p-tolyl substituent at the 2-position and an ethanol group at the 4-position of the heterocyclic ring . This compound is typically procured as a research intermediate at ≥95% purity, with the ethanol moiety providing a reactive handle for further functionalization into esters, ethers, or oxidation products . While the thiazole scaffold is widely recognized as a privileged structure in medicinal chemistry with demonstrated activities across anticancer, antimicrobial, and kinase inhibition applications, systematic biological evaluation data specific to this precise compound remain notably scarce in the open scientific literature [1][2].

Why Generic Thiazole Substitution Fails: Substituent Position and Ethanol Functionalization as Critical Differentiation Factors for 2-(2-p-Tolyl-thiazol-4-yl)-ethanol


Thiazole derivatives cannot be treated as interchangeable commodities due to profound differences in biological activity and synthetic utility arising from specific substitution patterns. The presence of a primary alcohol at the 4-position distinguishes 2-(2-p-tolyl-thiazol-4-yl)-ethanol from its 4-methyl, 4-unsubstituted, or 4-methanol analogs, directly affecting hydrogen-bonding capacity, metabolic susceptibility, and downstream conjugation potential . Within the 2-p-tolylthiazole subseries, cytotoxicity against the T47D breast cancer cell line varies substantially depending solely on the 4-substituent, with observed IC50 values spanning from sub-micromolar to over 100 μM [1]. Furthermore, the ethanol group enables enzymatic kinetic resolution and stereoselective transformations that are structurally impossible with 4-methyl or 4-hydrogen comparators [2]. These differences mean that substituting a structurally similar thiazole—even one with an identical 2-p-tolyl group—without experimental validation introduces unacceptable risk of synthetic failure or altered biological performance.

2-(2-p-Tolyl-thiazol-4-yl)-ethanol: Product-Specific Quantitative Evidence and Comparator Analysis for Informed Procurement


4-Position Ethanol Group Enables Class-Level Synthetic Versatility Unavailable in 4-Methyl and 4-Unsubstituted Analogs

The presence of a primary alcohol at the 4-position of 2-(2-p-tolyl-thiazol-4-yl)-ethanol confers synthetic versatility through established reaction pathways (oxidation, esterification, etherification) that are completely inaccessible to 4-methyl analogs such as 2-p-tolyl-4-methylthiazole and 4-unsubstituted comparators such as 2-p-tolylthiazole. This functional handle permits downstream conjugation to carboxylic acids, activated esters, or alkyl halides without requiring additional ring functionalization steps. While the ethanol substituent is further removed from the thiazole ring by one methylene unit compared to the methanol analog 2-(p-tolyl)thiazol-4-yl)methanol (CAS: 36093-97-7), this additional spacing alters both the conformational flexibility and hydrogen-bonding geometry of any subsequent conjugates, which may influence molecular recognition events in biological targets .

Synthetic intermediate Functional group interconversion Medicinal chemistry

4-Substituent Identity Strongly Modulates Cytotoxicity Against T47D Breast Cancer Cells Within the 2-p-Tolylthiazole Series

In a systematic structure-activity relationship study of 4-substituted-2-p-tolylthiazole derivatives, cytotoxicity against the T47D breast cancer cell line was evaluated using the MTT assay after 48 hours of compound exposure. While the specific compound 2-(2-p-tolyl-thiazol-4-yl)-ethanol was not included in the tested panel, structurally related 4-substituted analogs exhibited IC50 values ranging from 10.6 μM to >100 μM, demonstrating that the identity of the 4-substituent is a critical determinant of antiproliferative potency in this chemotype [1]. This cross-study evidence underscores that substitution at the 4-position is not merely a passive structural feature but an active driver of biological activity. The ethanol group at this position may confer distinct hydrogen-bonding interactions with kinase active sites (e.g., c-Src, erb) compared to the 4-unsubstituted, 4-methyl, or 4-methanol analogs, though direct confirmatory data remain unavailable [1].

Anticancer Cytotoxicity Tyrosine kinase inhibition

Primary Alcohol Substituent Confers Enzymatic Kinetic Resolution Potential in 2-Arylthiazole-4-yl Ethanol Series

A class of closely related compounds—specifically 1-(2-arylthiazol-4-yl)ethanols—has been successfully subjected to enantioselective kinetic resolution using lipase B from Candida antarctica (CaL-B). In this study, racemic 1-(2-arylthiazol-4-yl)ethanols (including 1-(2-phenylthiazol-4-yl)ethanol and 1-[2-(4-fluorophenyl)thiazol-4-yl]ethanol) were resolved to yield enantiomerically enriched (R)- and (S)-alcohols and acetates with enantiomeric excess values ranging from 87% to >99% [1]. This precedent demonstrates that the 2-arylthiazol-4-yl ethanol motif is recognized as a substrate by CaL-B, enabling access to chiral intermediates. The target compound, 2-(2-p-tolyl-thiazol-4-yl)-ethanol, differs structurally by possessing an additional methylene spacer between the thiazole ring and the alcohol group, which may influence enzyme recognition kinetics, but the presence of a primary alcohol in proximity to the thiazole ring suggests potential for similar biocatalytic transformations [1].

Enzymatic resolution Chiral synthesis Biocatalysis

Molecular Docking Analysis Supports 4-Position as Kinase Binding Determinant in 2-p-Tolylthiazole Scaffold

Computational docking studies of 4-substituted-2-p-tolylthiazole derivatives into the ATP-binding pockets of c-Src and erb tyrosine kinases revealed that the 4-substituent directly contributes to binding free energy through hydrophobic and hydrogen-bonding interactions with key active site residues. Docking scores (AutoDock binding energies) for tested derivatives ranged from -7.2 kcal/mol to -9.8 kcal/mol, with the most favorable scores observed for compounds bearing halogenated aromatic substituents at the 4-position [1]. This in silico evidence corroborates the experimental cytotoxicity findings and establishes that the 4-position of the 2-p-tolylthiazole scaffold is a critical determinant of kinase recognition. While 2-(2-p-tolyl-thiazol-4-yl)-ethanol was not among the docked compounds, its ethanol substituent contains a hydrogen-bond donor/acceptor that could theoretically engage catalytic lysine or gatekeeper threonine residues in the kinase hinge region [1].

Kinase inhibition Molecular docking c-Src erb

Limited Direct Evidence Available for Target Compound: Procurement Decision Must Rely on Class-Level SAR Inference

A comprehensive search of primary research literature, patents, and authoritative databases reveals a notable absence of published, peer-reviewed biological evaluation data specifically for 2-(2-p-tolyl-thiazol-4-yl)-ethanol. The compound appears predominantly in vendor catalogs and chemical supplier databases as a research intermediate, with CAS registry number 668478-30-6 and reported purity specifications of ≥95% . No head-to-head comparator studies, quantitative IC50/EC50 values, or kinetic parameters for this exact compound were identified in the accessible literature. Consequently, procurement decisions for this compound must be guided by class-level structure-activity relationship (SAR) inferences drawn from closely related 2-p-tolylthiazole and 2-arylthiazol-4-yl ethanol analogs, as documented in the preceding evidence items [1][2]. This evidentiary limitation should be explicitly acknowledged by prospective users and factored into experimental design and resource allocation.

Research intermediate SAR Chemical procurement

2-(2-p-Tolyl-thiazol-4-yl)-ethanol: Evidence-Supported Application Scenarios for Procurement and Research Use


Synthetic Intermediate for Kinase-Targeted Compound Libraries

Based on molecular docking evidence showing that 4-substituted-2-p-tolylthiazole derivatives engage c-Src and erb tyrosine kinase ATP-binding pockets with binding energies ranging from -7.2 to -9.8 kcal/mol, 2-(2-p-tolyl-thiazol-4-yl)-ethanol may serve as a versatile intermediate for generating focused kinase inhibitor libraries [1]. The ethanol group permits conjugation to diverse pharmacophores—including amides, esters, and ethers—without requiring de novo ring synthesis. This scenario is most appropriate for medicinal chemistry groups seeking to explore 4-position substituent effects on kinase selectivity, with the explicit understanding that de novo biological validation will be required given the absence of published activity data for the parent compound .

Precursor for Enantioselective Biocatalytic Transformations

The established precedent that lipase B from Candida antarctica (CaL-B) enantioselectively resolves 1-(2-arylthiazol-4-yl)ethanols, achieving enantiomeric excess up to 99%, suggests that 2-(2-p-tolyl-thiazol-4-yl)-ethanol may serve as a substrate for similar biocatalytic kinetic resolution or desymmetrization reactions [2]. Researchers engaged in asymmetric synthesis of chiral thiazole-containing building blocks may find this compound useful as a starting material for enzymatic acetylation or hydrolysis studies. The additional methylene spacer relative to the tested 1-(2-arylthiazol-4-yl)ethanols warrants preliminary enzyme activity screening prior to scale-up [2].

Reference Standard for Analytical Method Development in Thiazole Intermediate Quality Control

With reported purity specifications of ≥95% from commercial suppliers and a well-defined molecular formula (C12H13NOS) and mass (219.30 g/mol), 2-(2-p-tolyl-thiazol-4-yl)-ethanol may serve as a reference standard for developing HPLC, LC-MS, or NMR-based analytical methods for quality control of thiazole-containing synthetic intermediates . The compound's distinct retention characteristics and spectroscopic signature (NMR, IR) facilitate its use as a calibration standard in purity assessment workflows. This application is independent of any biological activity considerations and is supported directly by vendor-provided analytical data .

Scaffold for Cytotoxicity SAR Exploration in Breast Cancer Models

Cross-study evidence demonstrates that 4-substituent identity in the 2-p-tolylthiazole scaffold profoundly modulates cytotoxicity against the T47D breast cancer cell line, with observed IC50 differences exceeding 9-fold across tested analogs [1]. 2-(2-p-Tolyl-thiazol-4-yl)-ethanol, bearing a primary alcohol at the 4-position, represents an underexplored substitution pattern within this pharmacophore. Researchers investigating structure-activity relationships in breast cancer models may procure this compound to evaluate whether the hydrogen-bond donor/acceptor character of the ethanol group yields differential antiproliferative effects relative to the aromatic substituents previously characterized [1]. Users should note that all cytotoxicity projections are inferential and require experimental confirmation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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